(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate
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Overview
Description
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate is a chemical compound known for its unique structure and properties. It is commonly referred to as methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate hydrochloride
Preparation Methods
The synthesis of (2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl carbamate.
Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the specific reagents used.
Scientific Research Applications
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate can be compared with similar compounds such as:
- (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .
- (2R,4S)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific configuration and the presence of the tert-butyl carbamate group, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C10H17N2O4- |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7+/m0/s1 |
InChI Key |
WDWRIVZIPSHUOR-NKWVEPMBSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N |
Origin of Product |
United States |
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